1-N,1-N,4-N,4-N,2-pentamethylpiperazine-1,4-dicarboxamide
Overview
Description
1-N,1-N,4-N,4-N,2-pentamethylpiperazine-1,4-dicarboxamide is a synthetic organic compound characterized by its unique piperazine ring structure substituted with multiple methyl groups and carboxamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-N,1-N,4-N,4-N,2-pentamethylpiperazine-1,4-dicarboxamide typically involves the following steps:
Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring, which can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Methylation: The piperazine ring is then methylated using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.
Carboxamide Formation: The final step involves the introduction of carboxamide groups. This can be done by reacting the methylated piperazine with carboxylic acid derivatives (e.g., acid chlorides or anhydrides) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-N,1-N,4-N,4-N,2-pentamethylpiperazine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-N,1-N,4-N,4-N,2-pentamethylpiperazine-1,4-dicarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-N,1-N,4-N,4-N,2-pentamethylpiperazine-1,4-dicarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s piperazine ring and carboxamide groups facilitate binding to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,4-Dimethylpiperazine: Lacks the carboxamide groups, making it less versatile in chemical reactions.
N,N’-Dimethylpiperazine: Similar structure but with fewer methyl groups, affecting its reactivity and binding properties.
Piperazine-1,4-dicarboxamide: Lacks the methyl groups, resulting in different chemical and biological properties.
Uniqueness: 1-N,1-N,4-N,4-N,2-pentamethylpiperazine-1,4-dicarboxamide stands out due to its multiple methyl substitutions and carboxamide functionalities, which enhance its chemical reactivity and potential for diverse applications. The combination of these features makes it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
1-N,1-N,4-N,4-N,2-pentamethylpiperazine-1,4-dicarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O2/c1-9-8-14(10(16)12(2)3)6-7-15(9)11(17)13(4)5/h9H,6-8H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJPIOZAENUBCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)N(C)C)C(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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